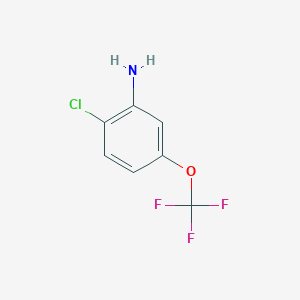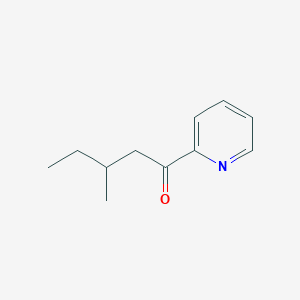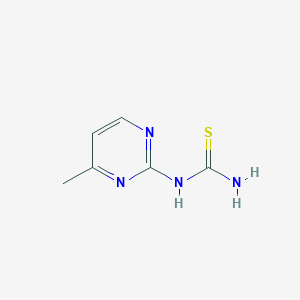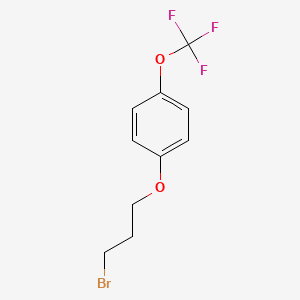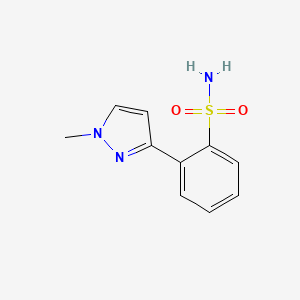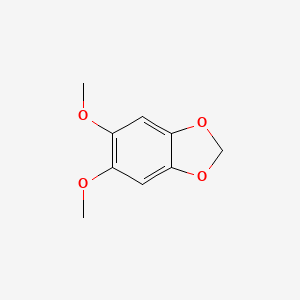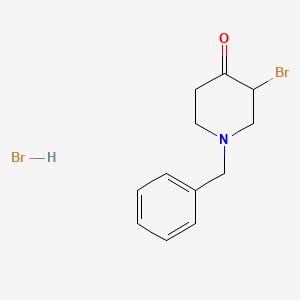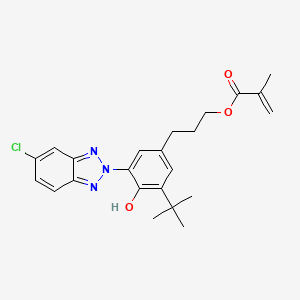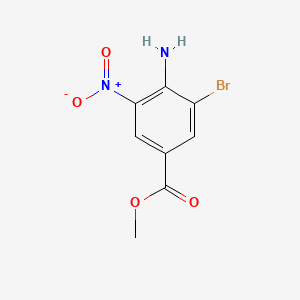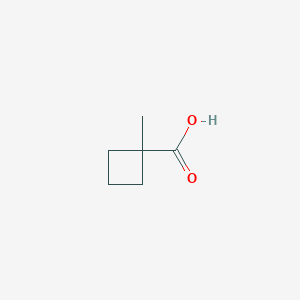
1-Methylcyclobutanecarboxylic acid
Vue d'ensemble
Description
1-Methylcyclobutanecarboxylic Acid is a chemical compound used for acid chlorination . It is also a reactant used in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .
Molecular Structure Analysis
The molecular formula of 1-Methylcyclobutanecarboxylic acid is C6H10O2 . It has a molecular weight of 114.14 g/mol . The IUPAC name is 1-methylcyclobutane-1-carboxylic acid . The InChI code is 1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) . The Canonical SMILES is CC1(CCC1)C(=O)O .Physical And Chemical Properties Analysis
1-Methylcyclobutanecarboxylic acid has a molecular weight of 114.14 g/mol . It has a XLogP3-AA of 1.1 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass is 114.068079557 g/mol and the monoisotopic mass is 114.068079557 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 8 and a complexity of 114 .Applications De Recherche Scientifique
Synthesis and Physical-Chemical Properties
1-Methylcyclobutanecarboxylic acid and its derivatives have been extensively studied for their unique synthesis methods and physical-chemical properties. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate showcases the versatility of this compound in creating diastereomers with varying chemical properties (Chernykh et al., 2016).
Novel Synthesis Routes
Research has been conducted to develop more convenient and practical synthesis routes for compounds like 1-aminocyclobutanecarboxylic acid, demonstrating its potential for industrial applications (Fu Zhi-feng, 2004).
Potential in Tumor-Seeking Agents
Studies have shown that derivatives of 1-methylcyclobutanecarboxylic acid, such as 1-aminocyclobutane[11C]carboxylic acid, can be incorporated preferentially by several tumor types, making it a potential candidate for tumor-seeking agents in medical imaging (Washburn et al., 1979).
Conformationally Restricted Analogs
The compound and its derivatives serve as a basis for creating conformationally restricted analogs of other amino acids. For example, synthesis of novel spiro[2.3]hexane amino acids from 3-methylenecyclobutanecarboxylic acid has shown promise as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Polymerization and Material Science
1-Methylcyclobutanecarboxylic acid derivatives have been used in the field of polymer science. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates have demonstrated their similarity to vinyl counterparts in polymer formation, indicating their potential in creating materials with specific properties (Drujon et al., 1993).
Boron Neutron Capture Therapy
This acid has been explored in the context of neutron capture therapy. Novel boronated aminocyclobutanecarboxylic acids synthesized for this purpose have shown potential for application in treating brain tumors (Kabalka & Yao, 2003).
Propriétés
IUPAC Name |
1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGQVRHZLOCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509084 | |
| Record name | 1-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclobutanecarboxylic acid | |
CAS RN |
32936-76-8 | |
| Record name | 1-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



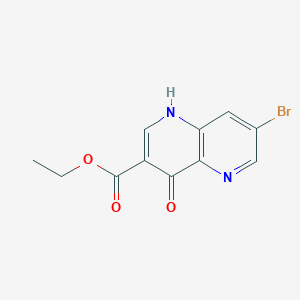
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)
